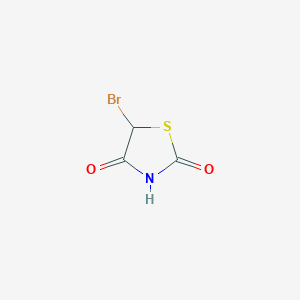

5-Bromothiazolidine-2,4-dione

説明

5-Bromothiazolidine-2,4-dione is a biochemical used for proteomics research . It has a molecular formula of C3H2BrNO2S and a molecular weight of 196.02 g/mol .

Synthesis Analysis

Thiazolidine-2,4-dione (TZD) analogues, including 5-Bromothiazolidine-2,4-dione, are synthesized using various spectral techniques such as 1H-NMR, IR, MS, etc . These synthesized compounds are then evaluated for their antioxidant, anticancer, and antimicrobial potential .

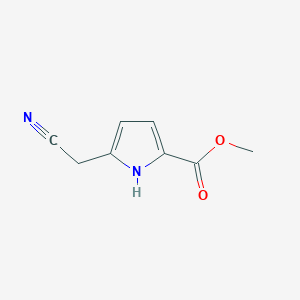

Molecular Structure Analysis

The molecular structure of 5-Bromothiazolidine-2,4-dione is established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .

Chemical Reactions Analysis

Thiazolidine-2,4-dione (TZD) analogues, including 5-Bromothiazolidine-2,4-dione, exhibit various biological activities. They are evaluated for their antioxidant, anticancer, and antimicrobial potential . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase is explored using molecular docking studies .

Physical And Chemical Properties Analysis

5-Bromothiazolidine-2,4-dione has a molecular formula of C3H2BrNO2S and a molecular weight of 196.02 g/mol .

科学的研究の応用

Antimicrobial Activity

5-Bromothiazolidine-2,4-dione has been evaluated for its antimicrobial potential against various fungal and bacterial strains. Researchers employed the serial tube dilution method, comparing it to reference antifungal (fluconazole) and antibacterial (cefadroxil) drugs. Notably, molecules such as H5, H13, H15, and H18 exhibited moderate to promising activity against microbial strains, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .

Antioxidant Properties

The compound was assessed for its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Among the analogues, H5 demonstrated the most potent antioxidant activity, with an IC50 value of 14.85 μg/mL .

Anticancer Effects

Researchers investigated the anticancer potential of 5-Bromothiazolidine-2,4-dione against DU-145 cancer cell lines using the MTT assay. While all screened derivatives exhibited mild anticancer effects, further studies may explore their specific mechanisms of action .

Drug-Likeness Assessment

In silico ADME (absorption, distribution, metabolism, and excretion) studies were conducted to evaluate the drug-likeness of the synthesized analogues. Encouragingly, all compounds were found to be drug-like, suggesting their potential for further development .

Wide Spectrum Biological Properties

Thiazolidinones, including 5-Bromothiazolidine-2,4-dione, possess a wide range of pharmacological properties. These include anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant effects. Their versatility makes them intriguing candidates for therapeutic research .

Alternative Antimicrobial Strategies

Given the growing concern over microbial drug resistance (MDR), novel antimicrobial drug therapies are urgently needed. Compounds like 5-Bromothiazolidine-2,4-dione offer potential alternatives to combat MDR strains, such as vancomycin-resistant enterococci (VRE) and multidrug-resistant Staphylococcus aureus (MRSA) .

作用機序

Target of Action

The primary target of 5-Bromothiazolidine-2,4-dione is the Peroxisome Proliferator-Activated Receptors (PPARs) , a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

5-Bromothiazolidine-2,4-dione acts by activating PPARs , specifically for PPARγ (PPAR-gamma, PPARG) . This activation leads to the binding of the receptor to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

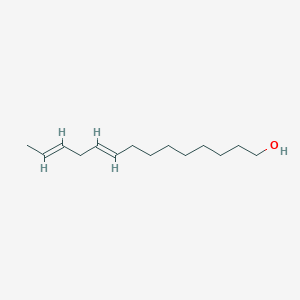

Biochemical Pathways

The activation of PPARγ by 5-Bromothiazolidine-2,4-dione leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Result of Action

The activation of PPARγ by 5-Bromothiazolidine-2,4-dione results in a decrease in the amount of fatty acids in circulation, leading to an increased dependence on glucose oxidation for energy production . This can have significant effects at the molecular and cellular levels, potentially influencing a wide range of biological activities .

Safety and Hazards

特性

IUPAC Name |

5-bromo-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO2S/c4-1-2(6)5-3(7)8-1/h1H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBBGMOONSUDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393006 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiazolidine-2,4-dione | |

CAS RN |

125518-48-1 | |

| Record name | 5-Bromo-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

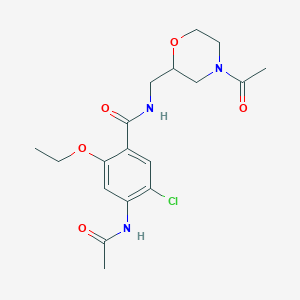

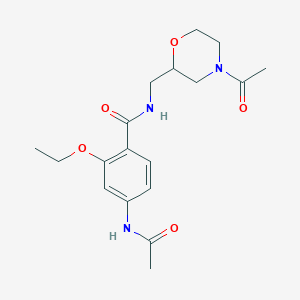

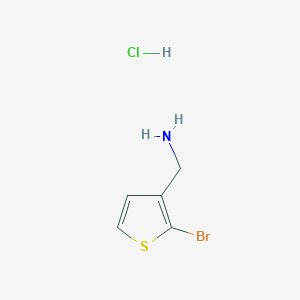

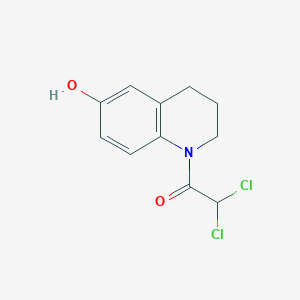

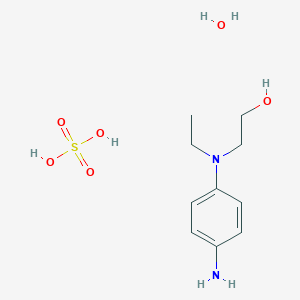

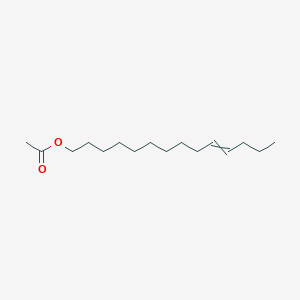

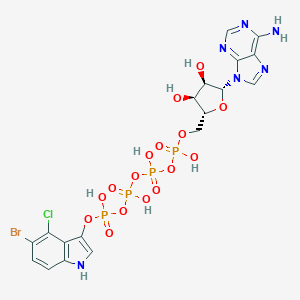

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)